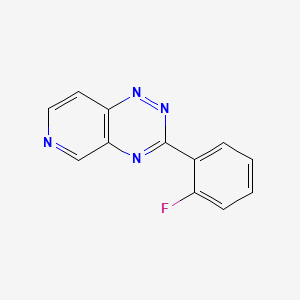

3-(2-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Description

Structure

3D Structure

Properties

CAS No. |

121845-53-2 |

|---|---|

Molecular Formula |

C12H7FN4 |

Molecular Weight |

226.21 g/mol |

IUPAC Name |

3-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C12H7FN4/c13-9-4-2-1-3-8(9)12-15-11-7-14-6-5-10(11)16-17-12/h1-7H |

InChI Key |

KPPLCAVGONJTQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CN=C3)N=N2)F |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclization Using Aminoguanidine and Fluorophenyl Precursors

- Reagents and Conditions :

- Starting Material : Aminoguanidine (1 equivalent).

- Reagent : 2-fluorobenzaldehyde (1 equivalent).

- Solvent : Glacial acetic acid.

- Temperature : Reflux at approximately 120°C.

- Duration : Reaction time ranges from 24 to 48 hours.

- Mechanism :

- Yield : Moderate to high yields (60–85%) depending on reaction optimization.

Method B: One-Pot Synthesis Using Phenylglyoxal Hydrate

- Reagents and Conditions :

- Starting Material : Phenylglyoxal hydrate (1 equivalent).

- Reagent : Hydrazine hydrate or aminoguanidine (1 equivalent).

- Solvent : Ethanol or glacial acetic acid.

- Temperature : Reflux at approximately 100°C.

- Duration : Reaction time ranges from 20 to 40 hours.

- Mechanism :

- The condensation product forms initially through a nucleophilic attack by the amine group on the carbonyl carbon of phenylglyoxal hydrate.

- Subsequent cyclization results in the formation of the desired triazine derivative.

- Yield : High yields (70–90%) with fewer side products compared to Method A.

Method C: Multistep Synthesis via Nitrile Derivatives

- Reagents and Conditions :

- Step 1: Conversion of nitrile derivatives (e.g., 2-fluorobenzonitrile) into amidines using ammonia or hydrazine derivatives under acidic conditions.

- Step 2: Cyclization with pyridyl precursors using phosphorus oxychloride as a dehydrating agent.

- Temperature and Duration :

- Stepwise heating from room temperature to reflux over several hours.

- Yield :

- Variable yields depending on the purity of intermediates (50–80%).

Comparative Analysis of Methods

| Method | Starting Materials | Solvent | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Method A | Aminoguanidine + Fluorobenzaldehyde | Glacial Acetic Acid | ~24–48 h | ~60–85 | Simple setup; moderate yield |

| Method B | Phenylglyoxal hydrate + Hydrazine | Ethanol/Acetic Acid | ~20–40 h | ~70–90 | High yield; fewer side products |

| Method C | Fluorobenzonitrile + Amidine | Phosphorus Oxychloride | Multi-step | ~50–80 | Versatile; scalable |

Optimization Strategies

Reaction Temperature Control :

- Avoid overheating to minimize decomposition or side reactions.

- Use reflux conditions for consistent results.

-

- Glacial acetic acid is preferred for its ability to stabilize intermediates during cyclization.

- Ethanol can be used for milder conditions.

-

- Adding catalytic amounts of acids like HCl can improve yields in certain steps.

-

- Employ recrystallization or column chromatography to isolate pure products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-(2-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is in the field of oncology. Research has demonstrated that triazine derivatives exhibit potent anticancer properties. For instance, studies have shown that certain triazine compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Activity

- Research Findings : A study evaluating a series of pyrido-triazine derivatives reported significant cytotoxic effects against various human tumor cell lines.

- Methodology : The compounds were tested using the MTT assay to measure cell viability.

- Results : Some derivatives exhibited IC50 values in the micromolar range, indicating strong potential as anticancer agents .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazine derivatives have been explored for their activity against both bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

- Research Findings : A library of triazine compounds was synthesized and screened against Gram-positive and Gram-negative bacteria.

- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

- Results : Certain compounds displayed MIC values lower than 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects.

Case Study: Inhibition of Inflammatory Pathways

- Research Findings : Studies have indicated that triazine derivatives can inhibit pro-inflammatory cytokines.

- Methodology : In vitro assays were conducted using macrophage cell lines treated with lipopolysaccharides (LPS).

- Results : Compounds demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting their utility in treating inflammatory diseases .

Neurological Applications

Recent studies have also explored the potential of triazine derivatives in neuropharmacology. Their ability to cross the blood-brain barrier makes them candidates for treating neurological disorders.

Case Study: Neuroprotective Effects

- Research Findings : Some derivatives have shown neuroprotective effects in models of neurodegeneration.

- Methodology : Neuroblastoma cell lines were exposed to oxidative stress conditions.

- Results : The compounds reduced apoptosis and oxidative stress markers significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications in the chemical structure can lead to enhanced biological activity.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Antifungal Activity

The antifungal potency of pyrido[3,4-e][1,2,4]triazines is highly dependent on the substituent at the C3 position:

- Hydrophilic substituents (e.g., amino, hydroxyl) improve solubility but may reduce membrane penetration, leading to moderate activity .

- Lipophilic groups (e.g., alkyl, halogenated aryl) enhance bioavailability and target binding. For example: 3-(2-Fluoro-phenyl) derivative: Exhibits MICs of 8–16 µg/mL against C. albicans . 3-Phenoxymethyl derivative: Shows potent antifungal activity, though specific MIC values are unreported . 3-(Trifluoromethyl-phenyl) derivative: Structural analogs (e.g., CAS 121845-59-8) are documented but lack explicit antifungal data .

In contrast, 3,3-disubstituted dihydropyrido-triazines demonstrate reduced activity compared to fully aromatic systems, likely due to metabolic instability .

Activity Against Non-Fungal Targets

Some structurally related triazines exhibit divergent biological profiles:

- 3-(3,4-Dichlorophenyl)-pyrimido[5,4-e][1,2,4]triazine-5,7-dione : Displays anticancer activity against liver (HepG2) and colorectal (HCT-8) cell lines, with IC₅₀ values comparable to doxorubicin .

Structural Analogs and Pharmacokinetic Profiles

- Benzotriazines vs. Pyridotriazines : Replacement of the benzene ring with pyridine increases hydrophilicity, altering pharmacokinetics and in vitro activity .

- Fluorinated vs. Non-Fluorinated Derivatives: Fluorine substitution improves metabolic stability and target affinity. For instance, the 2-fluoro-phenyl analog outperforms non-halogenated derivatives in antifungal assays .

Data Tables

Table 2: Influence of Substituents on Pharmacokinetic Properties

| Substituent Type | Example Compounds | Hydrophilicity | Metabolic Stability |

|---|---|---|---|

| Halogenated aryl | 3-(2-Fluoro-phenyl)-pyrido-triazine | Moderate | High |

| Alkyl | 3-Methyl-pyrido-triazine | Low | Moderate |

| Amino | 3-Amino-pyrido-triazine | High | Low |

Biological Activity

The compound 3-(2-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a member of the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The structural characteristics include a pyridine ring fused with a triazine moiety, which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been documented in several studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Recent research has demonstrated that derivatives of triazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

- MTT Assay Results : In vitro studies using the MTT assay indicated that the compound exhibits stronger cytotoxic activity than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these compounds were reported in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 | 0.25 | Induces apoptosis via caspase activation |

| 3b | MDA-MB-231 | 0.5 | Promotes ROS production and inhibits NF-κB |

The mechanisms underlying the anticancer activity of this compound include:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases (caspase-9, -8, and -3/7), leading to programmed cell death .

- Autophagy Promotion : Studies have indicated that it enhances autophagic processes through increased formation of autophagosomes and expression of beclin-1 while inhibiting mTOR pathways .

Other Biological Activities

Apart from anticancer properties, derivatives of this compound have shown potential in other areas:

- Antimicrobial Activity : Some triazine derivatives exhibit significant antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated inhibition zones greater than 15 mm against various pathogens .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives. One notable study involved the synthesis and testing of sulphonamide derivatives based on triazines. These derivatives were found to possess enhanced anticancer activity compared to their non-sulphonamide counterparts .

Q & A

Basic: What are the established synthetic pathways for 3-(2-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine, and what methodological considerations are critical for optimizing yield and purity?

Answer:

Synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with triazine derivatives under controlled conditions. Key methodological considerations include:

- Solvent selection (e.g., DMF or THF for solubility and reactivity balance) .

- Catalyst optimization (e.g., palladium-based catalysts for cross-coupling reactions) .

- Temperature gradients to minimize side reactions (e.g., stepwise heating to 80–120°C) .

- Purification techniques like column chromatography or recrystallization to isolate high-purity products .

Yield optimization may require factorial design experiments to test variables like reactant ratios and reaction time .

Basic: How can researchers determine the structural conformation and electronic properties of this compound?

Answer:

- X-ray crystallography is the gold standard for resolving 3D conformation, as demonstrated in analogous triazine derivatives (e.g., bond angles and torsion analysis) .

- Spectroscopic methods :

- Computational modeling (DFT calculations) to predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced: What strategies are recommended for elucidating the inhibitory mechanisms of this compound against targets like CDK2?

Answer:

- Kinetic assays : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations to determine competitive/non-competitive binding .

- Molecular docking : Use software like AutoDock to simulate binding interactions with CDK2’s active site .

- Mutagenesis studies : Identify critical residues in CDK2 by comparing inhibition efficacy against wild-type and mutant proteins .

- Theoretical frameworks : Link results to kinase inhibition models (e.g., ATP-binding site occlusion) to refine hypotheses .

Advanced: How can factorial design be applied to optimize reaction conditions during synthesis or pharmacological testing?

Answer:

- Full factorial design : Test all combinations of variables (e.g., temperature, pH, catalyst concentration) to identify interactions affecting yield or bioactivity .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate) .

- Process control integration : Use real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically .

Advanced: How should researchers address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Answer:

- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding factors .

- Reproducibility checks : Replicate studies under standardized conditions (e.g., controlled pH, temperature) .

- Cross-validation : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm binding affinities .

- Theoretical alignment : Reconcile discrepancies by revisiting mechanistic hypotheses (e.g., allosteric vs. competitive inhibition) .

Basic: What theoretical frameworks are most relevant for hypothesizing the bioactivity of this compound?

Answer:

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., fluorine’s electronegativity) with target affinity .

- Molecular topology : Analyze ring system planarity and its impact on membrane permeability .

- Pharmacophore modeling : Identify essential moieties (e.g., triazine core) for target interaction .

Advanced: What computational approaches are effective for predicting the environmental fate or toxicity of this compound?

Answer:

- QSAR models : Predict biodegradation or ecotoxicity using descriptors like logP and polar surface area .

- Molecular dynamics (MD) simulations : Study interactions with biological membranes or environmental matrices .

- Life cycle assessment (LCA) : Model environmental persistence using thermodynamic data (e.g., hydrolysis rates) .

Basic: How can researchers ensure reproducibility in synthesizing and testing this compound?

Answer:

- Protocol standardization : Document exact conditions (e.g., inert atmosphere, humidity control) .

- Analytical validation : Use certified reference materials for calibrating instruments (e.g., HPLC, NMR) .

- Open data practices : Share raw spectral data and crystallographic files (CIF) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.